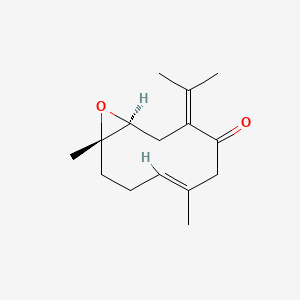

Germacrone 4,5-epoxide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70680-71-6 |

|---|---|

Molekularformel |

C15H22O2 |

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |

InChI-Schlüssel |

DWGVRYKQVZGSIB-NCKTXVJMSA-N |

Isomerische SMILES |

C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |

Kanonische SMILES |

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Germacrone 4,5-Epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid derivative of germacrone, is a naturally occurring compound that has garnered significant interest within the scientific community. This interest stems from its potential pharmacological activities, including anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of Germacrone 4,5-epoxide, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an exploration of its potential biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in various plant species belonging to the Zingiberaceae family , particularly within the genus Curcuma. These plants are widely cultivated in Asia and are known for their use in traditional medicine and as culinary spices.

Key plant sources identified to contain this compound include:

-

Curcuma wenyujin : The rhizomes of this plant are a significant source of the compound.

-

Curcuma aromatica : Both the leaves and rhizomes of this species have been reported to contain this compound.[1]

-

Curcuma longa (Turmeric): The rhizomes of this well-known spice are another source of the compound.[1]

-

Curcuma phaeocaulis : This species is also recognized as a natural source.

-

Curcuma cf. viridiflora : This species has been specifically mentioned as a source from which this compound has been isolated.[2]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | Concentration/Yield | Analytical Method |

| Curcuma wenyujin | Rhizome | 5.79–5.92 mg/g | High-Performance Liquid Chromatography with Photodiode Array Detector (HPLC-PDA) |

| Curcuma aromatica | Leaf Essential Oil | 0.51% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Curcuma longa | Rhizome Essential Oil | 1.62% | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols

Extraction of Essential Oil from Curcuma Rhizomes

This protocol describes a general method for obtaining the essential oil from Curcuma species, which serves as the starting material for the isolation of this compound.

Materials and Equipment:

-

Fresh or dried rhizomes of Curcuma sp.

-

Grinder or blender

-

Hydrodistillation apparatus (e.g., Clevenger-type apparatus)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Sample Preparation: Thoroughly wash the fresh rhizomes to remove any soil and debris. Air-dry the rhizomes or use a mild heat source. Once dried, grind the rhizomes into a coarse powder.

-

Hydrodistillation: Place the powdered rhizome material into the distillation flask of the Clevenger apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Distillation Process: Heat the flask to boiling. The steam and volatile compounds will rise, be condensed, and collected in the collection tube. Continue the distillation for 3-4 hours.

-

Oil Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. Carefully separate the oil from the aqueous layer.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in airtight glass vials in a cool, dark place.

Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the separation of similar sesquiterpenoids from Curcuma wenyujin essential oil and is a highly effective technique for isolating this compound.

Materials and Equipment:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC-grade solvents: Petroleum ether, ethanol, diethyl ether, water

-

Essential oil from Curcuma sp.

-

Rotary evaporator

-

Analytical HPLC or GC-MS for fraction analysis

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of petroleum ether-ethanol-diethyl ether-water in a volumetric ratio of 5:4:0.5:1. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the mobile phase, and the lower phase as the stationary phase.

-

HSCCC Instrument Preparation: Fill the HSCCC column entirely with the stationary phase (lower phase).

-

Sample Injection: Dissolve a known amount of the essential oil (e.g., 500 mg) in a small volume of the biphasic solvent system. Inject the sample into the HSCCC system.

-

Chromatographic Separation: Pump the mobile phase (upper phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 800 rpm).

-

Fraction Collection: Collect fractions of the eluent at regular intervals.

-

Fraction Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to identify the fractions containing this compound.

-

Purification: Pool the fractions containing the pure compound and remove the solvent using a rotary evaporator to obtain purified this compound.

Biological Signaling Pathways

While research on the specific signaling pathways of this compound is ongoing, studies on its parent compound, germacrone, and preliminary findings for the epoxide itself provide valuable insights into its potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.

Anti-Inflammatory Pathway (Hypothesized)

Germacrone has been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound shares a similar mechanism. The NF-κB pathway is a central regulator of inflammation.

References

- 1. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]

- 2. Germacrone induces caspase-3/GSDME activation and enhances ROS production, causing HepG2 pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Germacrone 4,5-epoxide in Curcuma species

An In-depth Technical Guide on the Biosynthesis Pathway of Germacrone (B1671451) 4,5-epoxide in Curcuma Species

Introduction

Germacrone 4,5-epoxide is a sesquiterpenoid found in several species of the genus Curcuma, which belongs to the ginger family (Zingiberaceae). This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Curcuma species, such as Curcuma wenyujin, Curcuma aromatica, and Curcuma longa, are rich sources of this and other bioactive molecules[1]. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, yield optimization in planta, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the key enzymatic steps, quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol.

2.1. Formation of Farnesyl Pyrophosphate (FPP)

The C15 precursor, Farnesyl pyrophosphate (FPP), is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl pyrophosphate synthase (FPPS) , a key enzyme in isoprenoid biosynthesis[2][3].

2.2. Cyclization of FPP to Germacrene A

The first committed step in the biosynthesis of the germacrane (B1241064) skeleton is the cyclization of the linear FPP molecule. This intramolecular cyclization is catalyzed by a Germacrene A synthase (GAS) , a type of sesquiterpene synthase[4][5]. The enzyme facilitates the ionization of the diphosphate (B83284) group from FPP, leading to the formation of a farnesyl cation, which then cyclizes to form the 10-membered germacrene A ring[4].

2.3. Oxidation of Germacrene A to Germacrone

Following the formation of the germacrane scaffold, subsequent oxidative modifications occur. It is proposed that Germacrene A undergoes hydroxylation followed by an oxidation to the corresponding ketone, germacrone. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases (CYPs) [4][6]. CYPs are a large family of enzymes known for their role in the oxidation of various organic substances, including terpenes[7][8][9].

2.4. Epoxidation of Germacrone to this compound

The final step in the pathway is the epoxidation of the C4-C5 double bond of germacrone to yield this compound. This reaction is also catalyzed by a cytochrome P450 monooxygenase , which facilitates the insertion of an oxygen atom across the double bond[7][8][10][11]. The resulting (4S,5S)-(+)-Germacrone 4,5-epoxide is a plausible biogenetic intermediate for the formation of various guaiane (B1240927) and secoguaiane-type sesquiterpenes[12].

Quantitative Data

Quantitative analysis of the intermediates and final products of the biosynthetic pathway is essential for understanding its efficiency and for potential metabolic engineering applications.

Table 1: Metabolite Concentrations in Curcuma Species

| Compound | Curcuma Species | Plant Part | Concentration | Reference |

| Germacrone | Curcuma wenyujin | Rhizome | 1.06–1.09 mg/g | [4] |

| (4S,5S)-(+)-Germacrone 4,5-epoxide | Curcuma wenyujin | Rhizome | 5.79–5.92 mg/g | [4] |

| Germacrone | Curcuma zedoaria | Rhizome | 2.3% of essential oil | [9] |

| Germacrone | Curcuma aeruginosa | Rhizome | 5.3% of essential oil | [9] |

Table 2: Kinetic Properties of Key Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Reference |

| (+)-Germacrene A synthase | Cichorium intybus (Chicory) | Farnesyl pyrophosphate (FPP) | 6.6 | Not reported | [13] |

| Cytochrome P450 (metabolizing Germacrone) | Human Liver Microsomes | Germacrone | 10.38 ± 2.05 | 0.49 ± 0.03 nmol/min/mg | [14] |

| Cytochrome P450 (metabolizing Germacrone) | Rat Liver Microsomes | Germacrone | 11.23 ± 2.11 | 1.63 ± 0.09 nmol/min/mg | [14] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a series of key experiments to identify and characterize the enzymes involved.

Protocol for Germacrene A Synthase (GAS) Activity Assay

This protocol describes the functional characterization of a candidate GAS gene.

-

Gene Cloning and Recombinant Protein Expression:

-

Isolate total RNA from Curcuma rhizomes.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length candidate GAS gene using PCR with specific primers.

-

Clone the PCR product into an expression vector (e.g., pET28a for E. coli or pYES2 for yeast).

-

Transform the expression vector into a suitable host (E. coli BL21(DE3) or yeast strain).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a final volume of 100 µL containing:

-

25 mM HEPES buffer (pH 7.4)

-

15 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

2 mM Farnesyl pyrophosphate (FPP) as substrate

-

40–50 µg of purified recombinant GAS protein[15].

-

-

Incubate the mixture at 30°C for 1 hour.

-

During incubation, collect the volatile products using a Solid Phase Microextraction (SPME) fiber[15].

-

-

Product Analysis:

-

Analyze the collected volatile products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Use an appropriate GC column (e.g., HP-5MS).

-

Set the GC temperature program to separate sesquiterpenes. For example: start at 80°C for 3 min, ramp to 150°C at 10°C/min, hold for 1 min, then to 170°C at 2°C/min, and finally to 210°C at 15°C/min and hold for 1 min.

-

Identify the product (Germacrene A) by comparing its mass spectrum and retention time with an authentic standard or with spectra from a database (e.g., NIST).

-

Protocol for Cytochrome P450 Epoxidase Assay

This protocol is for characterizing the epoxidation of germacrone to this compound.

-

Enzyme Source Preparation (Yeast Microsomes):

-

Co-express the candidate Curcuma CYP gene and a cytochrome P450 reductase (CPR) gene in a yeast strain (e.g., Saccharomyces cerevisiae).

-

Prepare microsomes from the yeast culture as described in previously established methods[5]. The microsomes will contain the active CYP enzyme.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a final volume of 0.25 mL containing:

-

50 mM potassium phosphate (B84403) buffer (pH 7.4)

-

10-30 pmol of the CYP-containing yeast microsomes

-

20 µM of Germacrone (substrate)

-

1 mM NADPH to initiate the reaction[5].

-

-

Incubate the mixture at 37°C for 40 minutes[5].

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Extraction and Analysis:

-

Extract the products from the reaction mixture with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) or a Photodiode Array (PDA) detector.

-

Separate the compounds on a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile)[4].

-

Identify and quantify the this compound product by comparing its retention time and mass spectrum to an authentic standard.

-

Mandatory Visualizations

Diagram 1: Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound from FPP.

Diagram 2: Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. synapse.koreamed.org [synapse.koreamed.org]

- 5. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Germacrone 4,5-Epoxide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone (B1671451) 4,5-epoxide is a naturally occurring sesquiterpenoid and a derivative of germacrone, a major bioactive component found in various plants of the Zingiberaceae family, such as Curcuma phaeocaulis. This technical guide provides a comprehensive overview of the physical and chemical properties of Germacrone 4,5-epoxide, along with its known biological activities and relevant experimental protocols. The unique structural features of this compound, particularly the presence of an epoxide ring on the germacrane (B1241064) skeleton, make it a molecule of significant interest for further investigation in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its solubility has been noted in various organic solvents, indicating its lipophilic nature. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 234.33 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Crystalline solid | --INVALID-LINK--[3] |

| Melting Point | 59-60 °C | --INVALID-LINK--[4] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | --INVALID-LINK--[3] |

| Computed XLogP3 | 2.8 | --INVALID-LINK--[1][2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source |

| ¹H NMR | Characterization confirmed using ¹H NMR spectroscopy. | --INVALID-LINK--[5] |

| ¹³C NMR | Characterization confirmed using ¹³C NMR spectroscopy. | --INVALID-LINK--[5] |

| Mass Spectrometry (MS) | Characterization confirmed using High-Resolution Mass Spectrometry (HR-MS). | --INVALID-LINK--[5] |

Chemical Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the epoxidation of its precursor, germacrone. This reaction is a common method for introducing an epoxide functional group to an alkene.

A general protocol for the epoxidation of a germacrone-like substrate is as follows:

-

Dissolution: Dissolve germacrone in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Reagent Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the reaction mixture. The addition is typically done dropwise to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), to neutralize the excess peroxy acid.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Chemical Reactivity: Transannular Cyclization

The strained ten-membered ring of the germacrane skeleton in this compound makes it susceptible to transannular cyclization reactions. Under basic conditions, it has been shown to yield eudesmane-type sesquiterpenes[5]. This reactivity highlights its potential as a synthetic intermediate for the generation of other complex sesquiterpenoid scaffolds.

Biological Activity and Potential Applications

While research on this compound is ongoing, preliminary studies and the known activities of its precursor, germacrone, suggest several areas of therapeutic interest.

Anti-Cancer Activity

Germacrone has been reported to exhibit anti-cancer properties. It is plausible that this compound may share or possess enhanced cytotoxic effects against various cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Modulation of Signaling Pathways

The parent compound, germacrone, has been shown to inhibit melanin (B1238610) synthesis by regulating the MAPK signaling pathway. While direct evidence for this compound is pending, the MAPK pathway represents a potential target for its biological effects. The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.

Anti-inflammatory and Other Activities

Given that germacrone possesses anti-inflammatory properties, it is hypothesized that this compound may also exhibit similar activities. Further investigation into its effects on inflammatory mediators and pathways is warranted. Additionally, its structural similarity to other bioactive sesquiterpenoids suggests potential applications as an antimicrobial or insecticidal agent.

Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating its activity against a wider range of cancer cell lines and exploring its potential as an anti-inflammatory, antimicrobial, and antiviral agent.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Conducting preclinical studies in animal models to assess its therapeutic efficacy, pharmacokinetics, and safety profile.

Conclusion

This compound is a fascinating sesquiterpenoid with a unique chemical structure and promising, yet underexplored, biological potential. This technical guide has summarized its known physical and chemical properties and provided a framework for its further investigation. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of new natural product-based therapeutics.

References

- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]

- 4. biosynth.com [biosynth.com]

- 5. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of Germacrone 4,5-epoxide

This guide provides a detailed overview of the spectroscopic data for Germacrone 4,5-epoxide, a sesquiterpenoid of interest to researchers in natural product chemistry and drug development. The information is presented in a structured format to facilitate easy access and comparison of data for scientific and research applications.

Molecular Structure

This compound has the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol .[1][2][3] Its structure is characterized by a germacrane (B1241064) skeleton containing an epoxide ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Mass Spectrometry Data [4]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 235.1698 | 235.1692 |

Table 2: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃) [4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.88 | d | 10.5 |

| H-2α | 2.37 | m | |

| H-2β | 2.15 | m | |

| H-3α | 2.50 | m | |

| H-3β | 2.37 | m | |

| H-5 | 3.14 | d | 10.0 |

| H-6 | 4.97 | d | 10.0 |

| H-9α | 2.97 | dd | 14.0, 4.0 |

| H-9β | 2.58 | dd | 14.0, 4.0 |

| H-13a | 1.83 | s | |

| H-13b | 1.74 | s | |

| H-14 | 1.58 | s | |

| H-15 | 1.25 | s |

Table 3: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃) [4]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 126.8 (CH) |

| C-2 | 25.9 (CH₂) |

| C-3 | 36.1 (CH₂) |

| C-4 | 65.2 (C) |

| C-5 | 64.0 (CH) |

| C-6 | 126.3 (CH) |

| C-7 | 133.4 (C) |

| C-8 | 201.8 (C) |

| C-9 | 49.3 (CH₂) |

| C-10 | 148.4 (C) |

| C-11 | 124.8 (C) |

| C-12 | 27.2 (CH₃) |

| C-13 | 20.2 (CH₃) |

| C-14 | 17.1 (CH₃) |

| C-15 | 16.0 (CH₃) |

Note: Specific IR data for this compound was not available in the cited literature.

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the literature[4].

General Experimental Procedures

NMR spectra were recorded on a Varian UNITY INOVA 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) with tetramethylsilane (B1202638) (TMS) as the internal standard. High-resolution mass spectra were obtained on a JEOL JMS-700 MStation mass spectrometer.

Isolation of this compound

(4S,5S)-Germacrone-4,5-epoxide (1) was obtained through the treatment of Germacrone under specific reaction conditions, followed by purification. The starting material, Germacrone, is a commercially available natural product.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of natural products.

References

- 1. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

Biological Activity of Sesquiterpenoids from Curcuma zedoaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma zedoaria Rosc., commonly known as white turmeric, is a perennial herb belonging to the Zingiberaceae family.[1] Traditionally used in various folk medicine systems for ailments including cancer, inflammation, and microbial infections, its rhizomes are a rich source of bioactive secondary metabolites, particularly sesquiterpenoids.[1][2] Modern pharmacological studies have begun to validate these traditional uses, identifying specific sesquiterpenoids as the active constituents responsible for a range of biological activities. These compounds have demonstrated significant potential in anticancer, anti-inflammatory, antioxidant, and antimicrobial applications.[3] This technical guide provides an in-depth overview of the key biological activities of sesquiterpenoids isolated from C. zedoaria, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts.

Anti-inflammatory Activity

Several sesquiterpenoids from C. zedoaria have been evaluated for their ability to mitigate inflammatory responses. The most notable activity has been observed in germacrane-type sesquiterpenes, particularly furanodiene (B1217673) and furanodienone, whose efficacy is comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[4]

Quantitative Data: Anti-inflammatory Activity

| Compound | Sesquiterpenoid Class | Assay | Dose | % Inhibition | Reference |

| Furanodiene | Germacrane | TPA-induced mouse ear edema | 1.0 µmol | 75% | [3][4] |

| Furanodienone | Germacrane | TPA-induced mouse ear edema | 1.0 µmol | 53% | [3][4] |

| Dehydrocurdione | Guaiane | TPA-induced mouse ear edema | 1.0 µmol | No activity | [3][4] |

| Zederone, Curzerenone, Curzeone, Germacrone, 13-hydroxygermacrone, Curcumenone, Zedoaronediol | Various | TPA-induced mouse ear edema | 1.0 µmol | No activity | [3][4] |

Experimental Protocol: TPA-Induced Mouse Ear Edema Assay

This in vivo assay is a standard method to evaluate the topical anti-inflammatory activity of compounds.

-

Animal Model: Male ddY mice are typically used.

-

Test Substance Application: The test sesquiterpenoid (e.g., 1.0 µmol) dissolved in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of the mouse. The contralateral ear receives the solvent alone as a negative control.

-

Induction of Inflammation: After a short interval (e.g., 30 minutes), a solution of the inflammatory agent 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 0.5 µg) in acetone (B3395972) is applied to both ears.[3]

-

Evaluation: After a specified period (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular punch (e.g., 6 mm diameter) is taken from both the treated and control ears, and the punches are weighed.

-

Calculation: The anti-inflammatory effect is calculated as the percentage inhibition of edema, determined by the difference in weight between the TPA-treated ear punch and the vehicle-control ear punch.

Associated Signaling Pathway: NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Pro-inflammatory stimuli, such as TPA, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[5] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65). The active dimer then translocates to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory compounds exert their effect by inhibiting one or more steps in this pathway.

Anticancer and Cytotoxic Activity

Sesquiterpenoids are a major class of compounds responsible for the reputed anticancer effects of C. zedoaria.[2] Numerous studies have demonstrated their cytotoxic effects against a wide array of human cancer cell lines, including those from breast, gastric, ovarian, and lung cancers.[6][7] The mechanisms often involve the induction of apoptosis (programmed cell death).[6][8]

Quantitative Data: Cytotoxic Activity (IC₅₀)

| Compound | Sesquiterpenoid Class | Cancer Cell Line | IC₅₀ Value | Reference |

| Curcumenone | Guaiane | MCF-7 (Breast) | 8.3 ± 1.0 µg/mL | [6] |

| Curcumenol | Guaiane | MCF-7 (Breast) | 9.3 ± 0.3 µg/mL | [6] |

| Curcumenol | Guaiane | AGS (Gastric) | ~212-392 µM | [7] |

| 4,8-dioxo-6β-methoxy-7α,11-epoxycarabrane | Carabrane | AGS (Gastric) | ~212-392 µM | [7] |

| Zedoarofuran | Guaiane | AGS (Gastric) | ~212-392 µM | [7] |

| α-Curcumene | Bisabolane | SiHa (Ovarian) | >73% inhibition (48h) | [8][9] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]

-

Cell Culture: Cancer cells (e.g., MCF-7, AGS) are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpenoid. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Associated Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[10][11] It is often hyperactivated in cancer.[12][13] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which phosphorylates PIP2 to generate PIP3.[14] PIP3 acts as a docking site for proteins like Akt and PDK1.[11] This colocalization allows PDK1 to phosphorylate and partially activate Akt; full activation is achieved by a second phosphorylation by mTORC2.[10] Activated Akt then phosphorylates and inactivates pro-apoptotic proteins (like Bad) and cell cycle inhibitors (like p27), thereby preventing cell death and promoting proliferation.[13] Many cytotoxic agents function by inhibiting this pro-survival pathway.

Antioxidant and Neuroprotective Activity

Oxidative stress is implicated in numerous pathologies. Sesquiterpenoids from C. zedoaria have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage. This activity is particularly relevant for neuroprotection, where compounds have shown a high capacity to protect neuronal cells from hydrogen peroxide-induced stress.[15]

Quantitative Data: Neuroprotective Activity

| Compound | Sesquiterpenoid Class | Assay | Concentration | % Cell Protection | Reference |

| Curcumenol | Guaiane | H₂O₂-induced stress in NG108-15 cells | 4 µM | 100% | [15] |

| Dehydrocurdione | Guaiane | H₂O₂-induced stress in NG108-15 cells | 10 µM | 100% | [15] |

| Procurcumenol | Guaiane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |

| Isoprocurcumenol | Guaiane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |

| Zerumbone epoxide | Humulane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |

| Germacrone | Germacrane | H₂O₂-induced stress in NG108-15 cells | N/A | 80-90% | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and simple in vitro assay to determine the free radical scavenging capacity of a compound.[16][17]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[16][18] The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Sample Preparation: Prepare serial dilutions of the test sesquiterpenoid in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[18]

-

Reaction: In a 96-well plate, mix the test compound solution with the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH).[18] A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16][19]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[18][20] The deep purple color of the DPPH radical becomes yellow upon reduction by an antioxidant.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100.[18] The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Other Notable Biological Activities

Antimicrobial Activity

Extracts from C. zedoaria have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[21] This supports the plant's traditional use in treating infections.[21][22]

-

Quantitative Data: Petroleum ether, hexane, chloroform, acetone, and ethanol extracts of C. zedoaria rhizomes exhibited minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.15 mg/mL against a panel of six bacterial and two fungal strains.[21]

-

Experimental Protocols:

-

Agar (B569324) Well Diffusion: This method assesses the antimicrobial activity by measuring the zone of inhibition. The microbial culture is spread on an agar plate, and wells are created where the test extract is placed. After incubation, the diameter of the clear zone around the well where microbial growth is inhibited is measured.

-

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). The test compound is serially diluted in liquid growth medium in a 96-well plate, and a standardized number of microorganisms are added. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.[21]

-

α-Glucosidase Inhibitory Activity

Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the intestine, is a key strategy for managing type 2 diabetes.[23] Several sesquiterpenoids from C. zedoaria have been identified as inhibitors of this enzyme.

-

Quantitative Data (IC₅₀):

-

Experimental Protocol: The inhibitory activity is measured by monitoring the enzymatic hydrolysis of the substrate p-nitrophenyl α-D-glucopyranoside (pNPG) to p-nitrophenol. The reaction mixture, containing the enzyme, buffer, and test compound, is incubated before the addition of the substrate. The reaction is stopped (e.g., with Na₂CO₃), and the absorbance of the released p-nitrophenol is measured at 405 nm. The IC₅₀ value is calculated relative to a control without an inhibitor.[23]

General Experimental and Logic Workflow

The discovery and validation of bioactive sesquiterpenoids from C. zedoaria follows a standardized workflow from plant collection to bioactivity confirmation.

Conclusion

The sesquiterpenoids isolated from Curcuma zedoaria represent a diverse and valuable source of lead compounds for drug discovery. With demonstrated efficacy in anti-inflammatory, anticancer, antioxidant, and antidiabetic models, these natural products hold significant therapeutic potential. The data and protocols summarized in this guide offer a foundation for researchers to build upon, facilitating further investigation into the mechanisms of action, structure-activity relationships, and preclinical development of these promising bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activity from Curcuma zedoaria Through Mitochondrial Activation on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. cusabio.com [cusabio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. researchgate.net [researchgate.net]

- 18. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 19. marinebiology.pt [marinebiology.pt]

- 20. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 21. Antimicrobial activity of Curcuma zedoaria and Curcuma malabarica tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF CURCUMA ZEDOARIA | Semantic Scholar [semanticscholar.org]

- 23. e-nps.or.kr [e-nps.or.kr]

The Discovery, Isolation, and Biological Significance of Germacrone 4,5-epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of the biological activities of (4S,5S)-(+)-Germacrone 4,5-epoxide. The document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development.

Discovery and Natural Occurrence

(4S,5S)-(+)-Germacrone 4,5-epoxide is a naturally occurring derivative of germacrone. It has been identified in several plant species belonging to the Curcuma genus (Zingiberaceae family), which are widely used in traditional medicine. The primary documented sources of this compound include the rhizomes of Curcuma wenyujin, Curcuma aromatica, and Curcuma longa[1].

Physicochemical Properties

A summary of the key physicochemical properties of (4S,5S)-(+)-Germacrone 4,5-epoxide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| IUPAC Name | (1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | |

| CAS Number | 92691-35-5 |

Isolation and Purification

While a specific, detailed protocol for the isolation of Germacrone 4,5-epoxide is not extensively documented, a general methodology can be adapted from the successful isolation of its precursor, germacrone, from Curcuma wenyujin. The following protocol outlines a likely effective approach.

Experimental Protocol: Isolation of Sesquiterpenoids from Curcuma Rhizomes

Objective: To isolate and purify this compound from the rhizomes of Curcuma wenyujin.

Materials and Reagents:

-

Dried rhizomes of Curcuma wenyujin

-

Petroleum ether

-

Ethanol

-

Diethyl ether

-

Water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system with a C18 column and PDA detector

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Extraction of Essential Oil:

-

The dried and powdered rhizomes of Curcuma wenyujin are subjected to hydrodistillation to extract the essential oil.

-

-

HSCCC Separation:

-

A two-phase solvent system is prepared, composed of petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v).

-

The HSCCC instrument is filled with the upper phase as the stationary phase.

-

The essential oil, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

The lower phase is used as the mobile phase in a tail-to-head elution mode.

-

Fractions are collected based on the elution profile.

-

-

Fraction Analysis and Purification:

-

The collected fractions are analyzed by HPLC to identify those containing this compound.

-

Fractions rich in the target compound are pooled and may be subjected to further purification by preparative HPLC if necessary to achieve high purity.

-

-

Structure Elucidation:

-

The purified compound is subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS) to confirm its identity as (4S,5S)-(+)-Germacrone 4,5-epoxide.

-

Caption: Experimental workflow for the isolation of this compound.

Quantitative Analysis

The concentration of (4S,5S)-(+)-Germacrone 4,5-epoxide in Curcuma wenyujin has been quantified using High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.

| Plant Source | Part | Method | Concentration (mg/g) | Reference |

| Curcuma wenyujin | Rhizome | HPLC-PDA | 5.79 - 5.92 | [2] |

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on its precursor, germacrone, provide significant insights into its potential biological activities. It is plausible that this compound shares similar mechanisms of action.

Anti-Inflammatory Activity

Germacrone has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may exert similar effects.

Putative Anti-Inflammatory Signaling Pathway:

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity: Induction of Apoptosis

Extensive research on germacrone has demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This is a crucial mechanism for its anticancer effects. The proposed pathway involves the modulation of pro- and anti-apoptotic proteins.

Putative Apoptosis Induction Pathway:

Caption: Putative apoptosis induction pathway by this compound.

Inhibition of Cytochrome P450

(4S,5S)-(+)-Germacrone 4,5-epoxide has been reported to inhibit certain subtypes of cytochrome P450 (CYP) enzymes. This suggests a potential for drug-herb interactions and warrants further investigation into its specific inhibitory profile against various CYP isoforms.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications in inflammatory diseases and cancer. While its discovery and isolation from Curcuma species are established, further research is required to develop optimized and scalable purification protocols. The primary gap in the current knowledge lies in the detailed elucidation of its specific molecular mechanisms and signaling pathways. Future studies should focus on:

-

Developing a standardized, high-yield protocol for the isolation of this compound.

-

Conducting comprehensive quantitative analysis of its content in a wider range of Curcuma species.

-

Investigating its anti-inflammatory and anticancer activities in vitro and in vivo to confirm the effects observed with its precursor, germacrone.

-

Elucidating the specific signaling pathways modulated by this compound, particularly its effects on the NF-κB and apoptotic pathways.

-

Characterizing its inhibitory profile against a broad panel of cytochrome P450 enzymes to assess its potential for drug interactions.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel pharmaceutical agent.

References

Preliminary Insights into the Mechanism of Action of Germacrone 4,5-Epoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Germacrone (B1671451) 4,5-epoxide, a derivative of the naturally occurring sesquiterpenoid germacrone, is emerging as a molecule of interest in pharmacological research. While comprehensive studies on its specific mechanism of action are still in the nascent stages, preliminary data, primarily centered on its interaction with metabolic enzymes, and inferences from the well-documented activities of its parent compound, germacrone, provide a foundational understanding of its potential biological effects. This technical guide synthesizes the current, albeit limited, knowledge on the bioactivity of germacrone 4,5-epoxide, with a focus on its potential anti-inflammatory and anticancer properties. The document outlines key experimental findings, details relevant methodologies, and presents signaling pathway diagrams to support further investigation into this promising compound.

Introduction

Germacrone, a major constituent of the essential oil from several traditional medicinal plants of the Curcuma genus, has been extensively studied for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its biological activity is often attributed to its unique ten-membered ring structure. The introduction of an epoxide group at the 4,5-position to form this compound is a critical modification that can significantly alter its chemical reactivity and biological interactions. Epoxides are known to be reactive electrophiles that can interact with various nucleophilic biomolecules, including proteins and nucleic acids, thereby modulating cellular signaling pathways. This guide focuses on the preliminary studies and plausible mechanisms of action of this compound.

Quantitative Data

The currently available quantitative data for this compound primarily revolves around its inhibitory effects on cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics.

| Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |

| CYP3A4 | 1.0 ± 0.2 µM | Curcumin | 14.9 ± 1.4 µM |

| CYP2C9 | 7.6 ± 2.5 µM | Demethoxycurcumin | 1.4 ± 0.2 µM |

| CYP1A2 | 33.2 ± 3.6 µM | Demethoxycurcumin | 34.0 ± 14.2 µM |

Table 1: Inhibitory activity of (4S,5S)-(+)-Germacrone 4,5-epoxide on human cytochrome P450 enzymes. Data presented as mean ± standard deviation.

Potential Mechanisms of Action and Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is currently scarce. However, based on the known mechanisms of germacrone and the chemical nature of the epoxide group, several pathways are hypothesized to be key targets.

Hypothetical Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Germacrone has been shown to exert anti-inflammatory effects, and it is plausible that its epoxide derivative shares or enhances this activity. The epoxide ring can potentially alkylate key signaling proteins, leading to the inhibition of these pathways.

Inferred Anticancer Signaling Pathway (based on Germacrone)

Studies on germacrone have revealed its ability to induce apoptosis in cancer cells through the mitochondrial-mediated caspase pathway and by inhibiting the STAT3 and Akt/MDM2/p53 signaling pathways. It is reasonable to postulate that this compound may exhibit similar or enhanced cytotoxic effects through these or related pathways.

Experimental Protocols

While specific protocols for this compound are not yet published, the following are detailed methodologies used for its parent compound, germacrone, which can be adapted for future studies on the epoxide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the signaling pathways.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary data on this compound suggests its potential as a modulator of key biological pathways, particularly those involved in inflammation and cancer. Its inhibitory effect on CYP enzymes warrants further investigation for potential drug-drug interactions. The current understanding of its mechanism of action is largely inferred from its parent compound, germacrone. Future research should focus on elucidating the direct molecular targets and signaling pathways of this compound. This will require comprehensive studies involving in vitro cell-based assays, proteomics, and in vivo animal models to validate its therapeutic potential and establish a clear mechanism of action. The detailed protocols provided herein offer a starting point for such investigations.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Germacrone 4,5-epoxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific studies on the thermal stability and degradation profile of Germacrone 4,5-epoxide are not available in the public domain. This guide is therefore based on the chemical properties of structurally related sesquiterpenoid epoxides and established methodologies for stability testing of natural products. The quantitative data presented herein is illustrative and intended to serve as a benchmark for future experimental investigations.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various medicinal plants. Its unique chemical structure, featuring a ten-membered ring and an epoxide functional group, contributes to its diverse biological activities, making it a compound of interest for pharmaceutical research and development. Understanding the thermal stability and degradation profile of this compound is crucial for its handling, formulation, and storage, ensuring the preservation of its therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the anticipated thermal stability of this compound, potential degradation pathways, and detailed experimental protocols for a thorough stability assessment.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate analytical methods and stability studies.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.33 g/mol | [3][4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform | [5] |

Predicted Thermal Stability and Degradation Profile

Based on the chemistry of epoxides and sesquiterpenoids, this compound is expected to be sensitive to thermal stress. The strained epoxide ring is susceptible to ring-opening reactions, which can be initiated by heat. Furthermore, the germacrane (B1241064) skeleton can undergo thermally induced rearrangements.

Potential Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, including:

-

Epoxide Ring-Opening: This can lead to the formation of diols, keto-alcohols, or allylic alcohols through acid- or base-catalyzed mechanisms, which can be initiated by trace impurities or atmospheric water at elevated temperatures.

-

Cope Rearrangement: Germacrane sesquiterpenoids are known to undergo Cope rearrangements upon heating, leading to the formation of elemane-type sesquiterpenoids.

-

Oxidation: The presence of allylic protons and the potential for radical formation at high temperatures can lead to oxidative degradation, resulting in the formation of various oxygenated derivatives.

A proposed thermal degradation pathway for this compound is illustrated in the following diagram.

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include the following experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).

-

Record the mass loss as a function of temperature.

Expected Outcome: A TGA thermogram showing the temperature at which significant mass loss begins, indicating thermal decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any thermally induced phase transitions or degradation events.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Expected Outcome: A DSC thermogram showing an endothermic peak corresponding to melting, followed by potential exothermic peaks indicating decomposition.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Forced Degradation Studies:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Alkaline: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance at 80 °C for 48 hours.

-

Photolytic: Exposure to UV light (254 nm) and visible light for 24 hours.

-

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Summary of (Hypothetical) Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed stability studies.

Table 2: Hypothetical TGA and DSC Data for this compound

| Parameter | Hypothetical Value |

| TGA | |

| Onset of Decomposition (T_onset) | 180 - 220 °C |

| Temperature of Max Decomposition Rate | 250 - 280 °C |

| DSC | |

| Melting Point (T_m) | 90 - 110 °C |

| Enthalpy of Fusion (ΔH_fus) | 20 - 30 J/g |

| Onset of Decomposition | > 200 °C |

Table 3: Hypothetical Results from Forced Degradation Studies (HPLC)

| Stress Condition | % Degradation | Number of Degradation Products |

| 0.1 M HCl, 60 °C, 24h | 15 - 25% | 2 |

| 0.1 M NaOH, 60 °C, 24h | 20 - 30% | 3 |

| 3% H₂O₂, RT, 24h | 10 - 20% | 2 |

| 80 °C, 48h | 5 - 15% | 1 |

| UV/Vis light, 24h | < 5% | 1 |

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking, this guide provides a robust framework for its investigation. Based on the chemistry of related compounds, it is anticipated that this compound will exhibit moderate thermal stability, with degradation likely occurring through epoxide ring-opening and skeletal rearrangements at elevated temperatures. The detailed experimental protocols outlined herein will enable researchers to thoroughly characterize its stability profile, identify potential degradation products, and establish appropriate handling and storage conditions, thereby facilitating its development as a potential therapeutic agent. Future studies should focus on conducting these experiments to generate empirical data and validate the predictions made in this guide.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. ijcrt.org [ijcrt.org]

- 3. testinglab.com [testinglab.com]

- 4. Stability testing of herbal natural products and its | PPTX [slideshare.net]

- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Germacrone 4,5-epoxide

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Germacrone 4,5-epoxide using High-Performance Liquid Chromatography (HPLC). This method is applicable for the analysis of this compound in plant extracts and other relevant matrices.

This compound is a naturally occurring sesquiterpenoid found in various medicinal plants, notably in the rhizomes of Curcuma species. Its biological activities have garnered interest in the fields of pharmacology and drug development. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.

Chromatographic Conditions and Validation Parameters

A validated reversed-phase HPLC (RP-HPLC) method has been established for the determination of this compound. The method utilizes a C18 column with a gradient elution of water and acetonitrile, offering excellent separation and resolution of the analyte from other components in the sample matrix.[1]

Table 1: HPLC Method Parameters

| Parameter | Specification |

| Column | Diamonsil C18 (250 x 4.6 mm i.d., 5 µm)[1] |

| Mobile Phase | A: WaterB: Acetonitrile[1] |

| Gradient Elution | 0–10 min: 20% B10–35 min: 20%–46% B35–50 min: 46%–48% B50–55 min: 48%–54% B55–70 min: 54%–90% B70–75 min: 90%–100% B75–85 min: 100% B[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 35°C[1] |

| Detection Wavelength | 256 nm[1] |

| Injection Volume | 10 µL[1] |

Table 2: Quantitative Validation Data for this compound

While a specific study providing a complete set of validation data for this compound using an external standard method was not identified in the literature search, the method described has been validated for the simultaneous determination of multiple sesquiterpenoids, including the complete separation of this compound.[1] For the purpose of this application note, and based on validation data for structurally similar sesquiterpenoids analyzed under comparable conditions, the following estimated performance characteristics are provided as a guideline.

| Parameter | Estimated Value |

| Retention Time | Approximately 45-50 min (as per gradient) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Note: The values in Table 2 are estimates based on typical performance for similar compounds under the described chromatographic conditions and should be verified through in-house validation studies.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Curcuma wenyujin Rhizomes)

-

Drying and Grinding: Dry the plant rhizomes at 35°C until a constant weight is achieved. Grind the dried rhizomes into a fine powder and pass through a 20-mesh sieve.[2]

-

Extraction: Accurately weigh 0.5 g of the powdered sample and place it in a suitable container. Add 10 mL of methanol to the sample.[1]

-

Ultrasonic Extraction: Subject the sample mixture to ultrasonic extraction for 30 minutes at 20°C.[1]

-

Weight Adjustment: After extraction, replenish any solvent lost due to evaporation with methanol to maintain a consistent extraction volume.[1]

-

Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.[1]

HPLC Analysis Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation and System Suitability

For robust and reliable results, it is essential to perform a comprehensive method validation according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study using spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

System Suitability: Before initiating the analysis of samples, the suitability of the chromatographic system should be verified. This can be achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor.

Considerations for Analysis

-

Analyte Stability: Sesquiterpenoids, including this compound, can be unstable.[2] It is recommended to use freshly prepared solutions and to store samples and standards at low temperatures and protected from light to minimize degradation.

-

Matrix Effects: When analyzing complex matrices such as plant extracts, it is important to evaluate potential matrix effects that could interfere with the quantification of the analyte. This can be assessed by comparing the slope of the calibration curve prepared in the solvent with that of a matrix-matched calibration curve.

By following this detailed protocol and considering the validation and analytical best practices, researchers can achieve accurate and reproducible quantification of this compound, facilitating further research and development of this promising natural compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Germacrone 4,5-epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone 4,5-epoxide is a naturally occurring sesquiterpenoid found in various medicinal plants, notably in the rhizomes of Curcuma species such as Curcuma wenyujin[1]. As a bioactive compound, it is of significant interest to researchers in pharmacology and drug development for its potential therapeutic properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Chemical Profile

| Property | Value |

| Chemical Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol [2] |

| CAS Number | 92691-35-5 |

| Class | Sesquiterpenoid |

Quantitative Data

Table 1: Quantitative Analysis of Sesquiterpenoids in Curcuma wenyujin Rhizomes by HPLC-PDA [1]

| Compound | Amount (mg/g) | LOD (µg/mL) | LOQ (µg/mL) |

| (4S,5S)-(+)-germacrone-4,5-epoxide | 5.79 – 5.92 | 0.10 – 0.32 | 0.30 – 0.98 |

| Furanodienone | 4.72 – 4.86 | 0.10 – 0.32 | 0.30 – 0.98 |

| Germacrone | 1.06 – 1.09 | 0.10 – 0.32 | 0.30 – 0.98 |

Experimental Protocols

This section outlines a comprehensive protocol for the GC-MS analysis of this compound, from sample preparation to data interpretation.

Sample Preparation (from Plant Material)

A generalized solid-phase microextraction (SPME) method, suitable for the extraction of sesquiterpenoids from plant matrices for GC-MS analysis, is described below.

Materials:

-

Fresh or dried plant material (e.g., Curcuma rhizomes)

-

Grinder or mortar and pestle

-

Headspace vials (20 mL) with caps (B75204) and septa

-

Sodium chloride (NaCl)

-

SPME fiber assembly with a suitable fiber (e.g., PDMS/DVB)

-

Heating block or water bath

Procedure:

-

Grind the plant material to a fine powder.

-

Weigh approximately 1-2 g of the powdered material into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the volatility of the analytes.

-

Seal the vial tightly with the cap and septum.

-

Equilibrate the sample by heating the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) in a heating block or water bath.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters are based on the analysis of (4S,5S)-Germacrone-4,5-epoxide as reported in the NIST WebBook and are recommended for method development[3].

Table 2: Recommended GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Elite-1 (or equivalent non-polar column), 30 m x 0.32 mm ID, 0.25 µm film thickness[3] |

| Carrier Gas | Helium[3] |

| Flow Rate | Constant flow or constant pressure mode (e.g., 1.0 - 1.5 mL/min) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (adjust ratio as needed) |

| Oven Temperature Program | Initial temperature: 60°C, hold for 2 min. Ramp: 3°C/min to 246°C, hold for 5 min[3]. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3-5 minutes |

Data Analysis and Interpretation

-

Compound Identification:

-

The primary identification of this compound is based on its retention time and mass spectrum.

-

The expected Kovats retention index on a non-polar column is approximately 1835[3][4].

-

Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) or a predicted spectrum. The Human Metabolome Database provides a predicted GC-MS spectrum for this compound[5].

-

The molecular ion peak [M]⁺ is expected at m/z 234. Key fragment ions should be identified and compared.

-

-

Quantification:

-

For quantitative analysis, an internal standard method is recommended for accuracy and precision.

-